5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
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Overview
Description
5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol is a complex organic compound with the molecular formula C22H17ClN2O2. It is characterized by the presence of an imidazole ring, a chlorophenyl group, a phenyl group, and a methoxyphenol group.
Preparation Methods
The synthesis of 5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol typically involves multiple steps. One common synthetic route starts with the preparation of 4-chlorobenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and functional group modifications to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to facilitate the desired transformations .
Chemical Reactions Analysis
5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic or imidazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use in developing therapeutic agents for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity. The methoxyphenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol can be compared with other similar compounds such as:
- 5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
- 5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
- 5-[4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl]-2-methoxyphenol
These compounds share structural similarities but differ in the nature and position of substituents on the phenyl and imidazole rings.
Properties
Molecular Formula |
C22H17ClN2O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C22H17ClN2O2/c1-27-19-12-9-16(13-18(19)26)22-24-20(14-5-3-2-4-6-14)21(25-22)15-7-10-17(23)11-8-15/h2-13,26H,1H3,(H,24,25) |
InChI Key |
QWTCJAYOWJNLLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O |
Origin of Product |
United States |
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